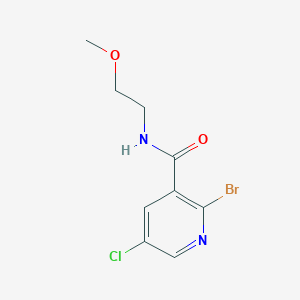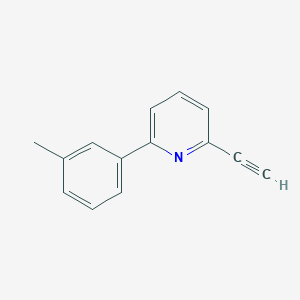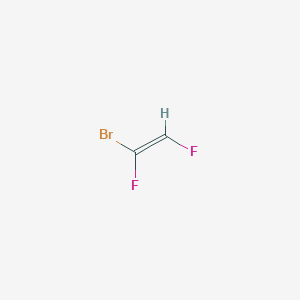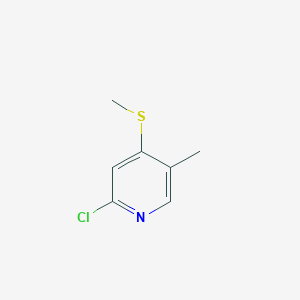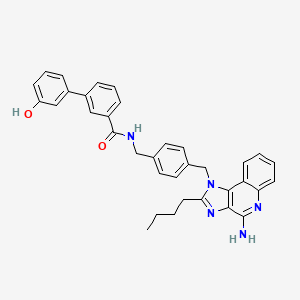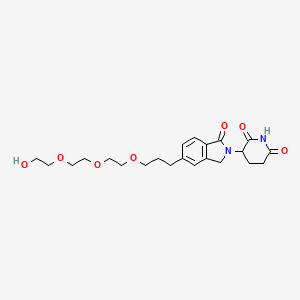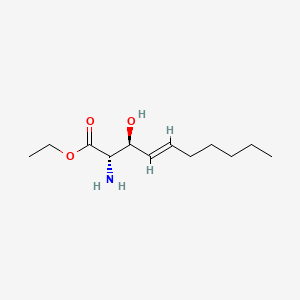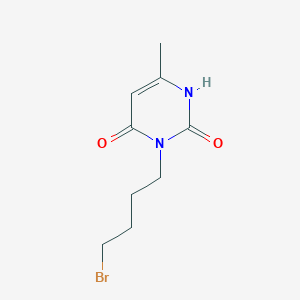
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of a pyrimidine derivative with a bromobutyl group. One common method is to start with 6-methyluracil, which is then reacted with 1,4-dibromobutane under basic conditions to introduce the 4-bromobutyl group at the 3-position of the pyrimidine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 6-carboxy-3-(4-bromobutyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 3-(4-bromobutyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromobutyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of DNA replication or protein synthesis, contributing to its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-iodobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-aminobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromobutyl group, which imparts specific reactivity and biological activity. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. Additionally, the bromobutyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C9H13BrN2O2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
3-(4-bromobutyl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-7-6-8(13)12(9(14)11-7)5-3-2-4-10/h6H,2-5H2,1H3,(H,11,14) |
InChI-Schlüssel |
YWWPZAKCESWGIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)

